

# Validating the Structure of 6-Methoxy-7-nitro-1-indanone: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

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This guide provides a comprehensive overview of the experimental data and protocols required to validate the chemical structure of **6-Methoxy-7-nitro-1-indanone**. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic techniques and expected outcomes for confirming the molecular structure. A comparison with the parent compound, 6-Methoxy-1-indanone, is included to highlight the influence of the nitro group on the spectroscopic data.

## Compound Identification and Physical Properties

**6-Methoxy-7-nitro-1-indanone** is a derivative of indanone, a class of compounds significant in medicinal chemistry and organic synthesis.<sup>[1]</sup> The introduction of methoxy and nitro groups to the indanone core critically defines its chemical and potential biological characteristics.<sup>[1]</sup> The basic properties of the target compound are summarized below.

Property	Value	Source
CAS Number	196597-96-3	[2]
Molecular Formula	C10H9NO4	[2][3]
Molecular Weight	207.18 g/mol	[3]
Melting Point	157-161 °C	
Appearance	Solid	
SMILES	<chem>COc1ccc2CCC(=O)c2c1--</chem> INVALID-LINK--=O	

## Structural Validation: A Comparative Spectroscopic Analysis

The definitive confirmation of the **6-Methoxy-7-nitro-1-indanone** structure relies on a combination of spectroscopic methods. The following tables summarize the expected quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, data for the related compound 6-Methoxy-1-indanone is also presented to illustrate the spectroscopic impact of the electron-withdrawing nitro group.

### Table 2.1: Comparative Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption for 6-Methoxy-7-nitro-1-indanone (cm <sup>-1</sup> )	Reference Data for 6-Methoxy-1-indanone (cm <sup>-1</sup> )
C=O (Ketone)	1710 - 1730	~1700
Aromatic C=C	1600 - 1585 and 1500 - 1400	1600 - 1475
Aromatic C-H	3100 - 3000	3100 - 3000
Aliphatic C-H	3000 - 2850	3000 - 2850
C-O (Methoxy)	1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)	~1250 and ~1050
N-O (Nitro)	1550 - 1500 (asymmetric), 1360 - 1300 (symmetric)	N/A

Note: The presence of strong absorption bands for the N-O stretching vibrations is the most telling indicator of the nitro group's presence.

**Table 2.2: Comparative <sup>1</sup>H NMR Spectroscopy Data (Expected)**

Proton	Expected Chemical Shift for 6-Methoxy-7-nitro-1-indanone (δ, ppm)	Reference Data for 6-Methoxy-1-indanone (δ, ppm)	Multiplicity
-OCH <sub>3</sub>	~3.9 - 4.1	~3.8	s
-CH <sub>2</sub> - (Position 2)	~3.2 - 3.4	~3.0	t
-CH <sub>2</sub> - (Position 3)	~2.7 - 2.9	~2.6	t
Aromatic H (Position 5)	~7.8 - 8.0	~7.3	d
Aromatic H (Position 4)	~7.5 - 7.7	~6.8	d

Note: The electron-withdrawing nitro group at position 7 is expected to deshield the adjacent aromatic protons, causing a downfield shift in their signals compared to the parent compound.

**Table 2.3: Comparative  $^{13}\text{C}$  NMR Spectroscopy Data (Expected)**

Carbon	Expected Chemical Shift for 6-Methoxy-7-nitro-1-indanone ( $\delta$ , ppm)	Reference Data for 6-Methoxy-1-indanone ( $\delta$ , ppm)
C=O (Position 1)	~205	~206
-OCH <sub>3</sub>	~56	~55
-CH <sub>2</sub> - (Position 2)	~37	~36
-CH <sub>2</sub> - (Position 3)	~26	~25
Aromatic C (Quaternary)	Varies	Varies
Aromatic C-H	110 - 140	110 - 130
Aromatic C-NO <sub>2</sub>	~145 - 155	N/A

Note: The carbon atom directly bonded to the nitro group will be significantly deshielded, appearing at a lower field.

**Table 2.4: Mass Spectrometry Data**

Ion	Expected m/z
[M] <sup>+</sup> (Molecular Ion)	207.05
[M+H] <sup>+</sup>	208.06
[M+Na] <sup>+</sup>	230.04

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr) (100-200 mg) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, as detailed in Table 2.1.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

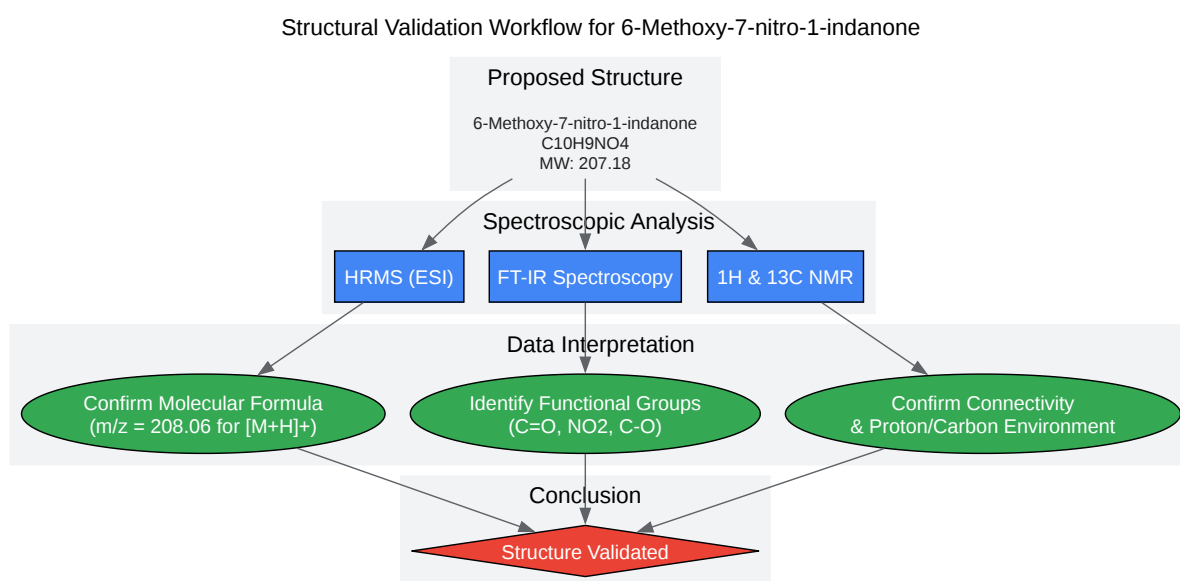
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- **Analysis:** The chemical shifts ( $\delta$ ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values of the proton signals are analyzed to determine the connectivity of atoms. The  $^{13}\text{C}$  NMR spectrum is analyzed to identify the number of unique carbon environments.

## High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in positive ion mode to observe  $[\text{M}+\text{H}]^+$  and  $[\text{M}+\text{Na}]^+$  ions.
- **Analysis:** The exact mass of the molecular ion is measured and compared to the calculated theoretical mass for the chemical formula  $\text{C}_{10}\text{H}_9\text{NO}_4$  to confirm the elemental composition.

## Visualization of the Validation Workflow

The logical process for validating the structure of **6-Methoxy-7-nitro-1-indanone** is illustrated in the following diagram.



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Caption: Workflow for the structural validation of **6-Methoxy-7-nitro-1-indanone**.

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## References

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